4-(Thiolan-2-yl)pyridine
Description
4-(Thiolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a thiolan (tetrahydrothiophene) moiety. For instance, thiolan-based substituents are known to influence lipophilicity, solubility, and binding interactions in biological systems .
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
4-(thiolan-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h3-6,9H,1-2,7H2 |
InChI Key |
PTDLMLOSMYPGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 4-(Thiolan-2-yl)pyridine with analogous compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Effects on Physicochemical Properties
Key differences arise from the nature of substituents on the pyridine ring:
- 4-(1-Aminoethyl)pyridine (): Features an aminoethyl group. Solvent-dependent electronic transitions were observed, with absorption maxima shifting in water versus the gas phase .
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives (): Chloro and aryl substituents increase molecular weight (466–545 g/mol) and melting points (268–287°C). Nitro and bromo groups further enhance thermal stability .
- Pyridin-2-one derivatives (): Hydroxy and acetylphenyl groups reduce melting points compared to halogenated analogs, likely due to hydrogen bonding and steric effects .
Table 1: Comparative Physicochemical Data
Electronic and Spectroscopic Properties
- 4-(1-Aminoethyl)pyridine: Exhibits strong absorption in UV-Vis spectra due to π→π* transitions, with solvent polarity affecting λmax (B3LYP and B3PW91 functionals show similar trends) .
- Chloro-substituted pyridines (): IR spectra show C-Cl stretches at ~750 cm⁻¹, while ¹H NMR reveals aromatic proton shifts at δ 6.8–8.2 ppm .
- Thiolan-substituted analogs : Expected to show S-C and S-H vibrational modes in IR (500–700 cm⁻¹) and deshielded pyridine protons in ¹H NMR (δ 7.5–8.5 ppm), though experimental data are absent in the evidence.
Table 2: Bioactivity Comparison
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